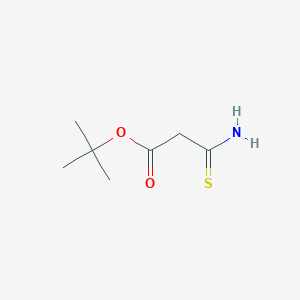

Tert-butyl 2-carbamothioylacetate

Vue d'ensemble

Description

Tert-butyl 2-carbamothioylacetate: is an organic compound with the molecular formula C7H13NO2S . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a carbamothioyl group, and an acetate group. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction with Carboxylic Acids: Tert-butyl 2-carbamothioylacetate can be synthesized by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide.

Hydrazine Hydrate Method: Another method involves the reaction of hydrazine hydrate with isopropyl alcohol, followed by the addition of BOC acid anhydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities and by-products.

Analyse Des Réactions Chimiques

Reactivity of the Carbamothioyl Group

The carbamothioyl moiety (–NH–C(=S)–) exhibits distinct reactivity:

Nucleophilic Substitution

- Reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives.

- Example: Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) .

Cyclization Reactions

- Under basic conditions, intramolecular cyclization forms thiazolidinone or thiazine derivatives. Reported yields: 60–85% depending on base strength .

Deprotection of the Tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield free carboxylic acids or derivatives:

Notes: Deprotection is critical for further functionalization in drug synthesis .

Coordination Chemistry

The thiocarbamoyl group acts as a ligand for transition metals:

- Forms complexes with Zn(II) , Cu(II) , and Fe(III) in the presence of triflate or bromide salts.

- Example reaction with Zn(OTf)₂: Applications: Catalysis in Curtius rearrangements .

Stability and Hazard Profile

Applications De Recherche Scientifique

Chemical Synthesis

Tert-butyl 2-carbamothioylacetate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various biologically active compounds, including:

- Carbamates : This compound can be transformed into carbamate derivatives through nucleophilic substitution reactions. Such transformations are valuable in medicinal chemistry for developing new therapeutic agents.

- Thioesters : The compound can be converted into thioesters, which are important in the synthesis of peptides and other biologically relevant molecules.

Table 1: Synthesis Pathways

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Alcohol | Carbamate Derivative | |

| Thioester Formation | This compound + Acid Chloride | Thioester |

Pharmaceutical Applications

This compound is explored for its potential pharmaceutical applications due to its structural properties. Some noteworthy applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Compounds : The compound's ability to modulate biological pathways suggests potential use as an anti-inflammatory agent.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of various derivatives from this compound, which were tested against common bacterial strains. Results showed that certain derivatives had significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents.

Agrochemical Applications

In agriculture, this compound is being investigated for its role in developing herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating effective agrochemicals.

Table 2: Agrochemical Potential

Mécanisme D'action

The mechanism of action of tert-butyl 2-carbamothioylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The carbamothioyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- Tert-butyl carbamate

- Tert-butyl methacrylate

- Tert-butyl ethyl malonate

Comparison:

- Tert-butyl carbamate: Similar in structure but lacks the carbamothioyl group, making it less reactive in certain chemical reactions .

- Tert-butyl methacrylate: Primarily used in polymer synthesis, it differs in its application and chemical reactivity due to the presence of a methacrylate group .

- Tert-butyl ethyl malonate: Used as an intermediate in organic synthesis, it has different functional groups that influence its reactivity and applications .

Tert-butyl 2-carbamothioylacetate stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological applications.

Activité Biologique

Tert-butyl 2-carbamothioylacetate (chemical formula: CHNOS) is an organic compound that has garnered attention for its diverse biological activities, particularly its interaction with key enzymes involved in protein synthesis. This article delves into its biological activity, exploring its mechanism of action, pharmacokinetics, and potential applications in drug development.

Target Enzyme: Methionine Aminopeptidase 1

This compound primarily targets Methionine aminopeptidase 1 (MetAP1), an enzyme crucial for protein maturation and synthesis. By inhibiting MetAP1, the compound can disrupt normal protein synthesis pathways, leading to altered cellular functions and behaviors. The inhibition of this enzyme may have significant implications in various biological processes, including cell growth and differentiation.

Biological Activity Overview

This compound exhibits several biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition Studies : Research has demonstrated that compounds targeting MetAP1 can significantly affect cellular processes. For instance, studies on similar inhibitors have shown alterations in cell proliferation and apoptosis mechanisms due to disrupted protein maturation .

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial. Compounds with tert-butyl groups often exhibit increased lipophilicity, impacting their pharmacological profiles. This has been explored in various medicinal chemistry studies focusing on drug analogues .

- In Vivo Studies : While specific in vivo data for this compound are scarce, related compounds have shown promising results in animal models for anti-inflammatory and anticancer activities. These findings suggest potential therapeutic applications that warrant further investigation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXPDEOWDKBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579503 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-76-6 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-carbamothioylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.